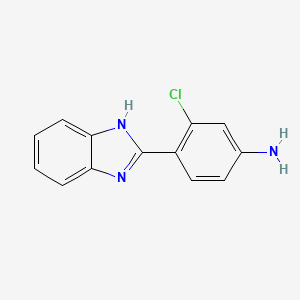
4-(1H-benzimidazol-2-yl)-3-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzimidazol-2-yl)-3-chloroaniline is a heterocyclic aromatic compound that features a benzimidazole ring fused with a chloroaniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis. Benzimidazole derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development .
Mechanism of Action
Target of Action
The primary targets of 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine are proteins and enzymes . The benzimidazole nucleus, a key component of this compound, is an important pharmacophore in drug discovery and is known to interact with these biological targets .
Mode of Action
The compound interacts with its targets through the benzimidazole nucleus, which is a good bioisostere of naturally occurring nucleotides . This allows the compound to bind to the active sites of proteins and enzymes, leading to changes in their function .
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may affect multiple pathways related to these functions.
Result of Action
The molecular and cellular effects of 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine are likely to be diverse, given the wide range of biological activities associated with benzimidazole derivatives . These effects could include inhibition of viral replication, tumor growth, hypertension, gastric acid secretion, parasitic infections, microbial growth, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)-3-chloroaniline typically involves the condensation of o-phenylenediamine with 3-chloroaniline under acidic conditions. One common method includes heating o-phenylenediamine with 3-chloroaniline in the presence of polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through cyclization and dehydration to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Benzimidazol-2-yl)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of 4-(1H-benzimidazol-2-yl)-3-aminobenzene.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
4-(1H-Benzimidazol-2-yl)-3-chloroaniline has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
- 2-(4-Aminophenyl)benzimidazole
- 4-(1H-Benzimidazol-2-yl)aniline
- 2-Phenylbenzimidazole
Comparison: 4-(1H-Benzimidazol-2-yl)-3-chloroaniline is unique due to the presence of the chloro group, which enhances its reactivity and allows for further functionalization. Compared to 2-(4-aminophenyl)benzimidazole and 4-(1H-benzimidazol-2-yl)aniline, the chloro derivative exhibits improved antimicrobial and anticancer activities . The chloro group also provides a handle for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUOCHIWOHSUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2904674.png)
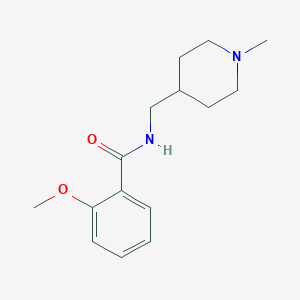

![Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2904680.png)

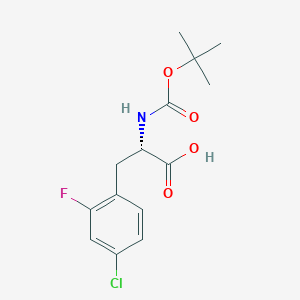

![1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2904689.png)
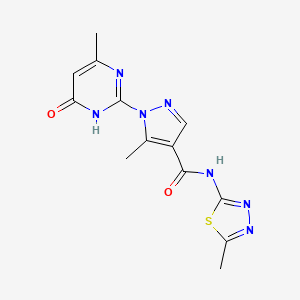
![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)
![10-ethoxy-4-(4-ethoxyphenyl)-7-(furan-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2904692.png)
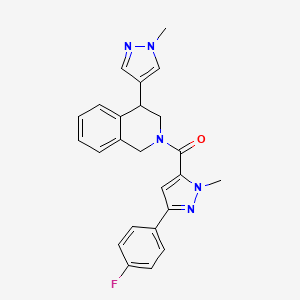
![2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)

